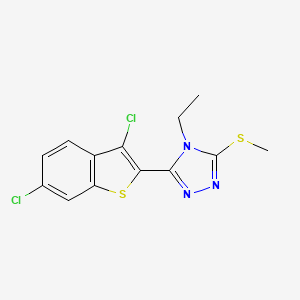![molecular formula C17H10F3N3 B5521120 1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5521120.png)
1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline is a useful research compound. Its molecular formula is C17H10F3N3 and its molecular weight is 313.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 313.08268182 g/mol and the complexity rating of the compound is 428. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antidepressant Potential
- Adenosine Receptor Antagonists : A series of 4-amino[1,2,4]triazolo[4,3-a]quinoxalines, related to 1-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-a]quinoline, showed promising results as potent adenosine receptor antagonists. This implies potential therapeutic use as rapid-acting antidepressants, as indicated by their efficacy in Porsolt's behavioral despair model in rats (Sarges et al., 1990).
Anticancer Activity
- Novel Ureas Derived from 1,2,4-Triazolo[4,3-a]-quinoline : A series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were synthesized, showing structural requirements essential for anticancer activity. This included N-1-(5-Methylisoxazol-4-yl/4-fluoro-2,3-dihydro-1H-inden-1-yl/aryl)-N’-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl) urea derivatives, indicating potential as anticancer agents (Reddy et al., 2015).
Binding to Benzodiazepine and Adenosine Receptors
- Binding Assays for Benzodiazepine and Adenosine Receptors : New 1,2,3-triazolo[1,5-a]quinoxaline derivatives were synthesized, showing moderate affinity and low selectivity towards the A(1) adenosine receptors. Some derivatives exhibited good affinity towards benzodiazepine receptors (Biagi et al., 1998).
Antimicrobial Agents
- Fused Triazolo and Ditriazoloquinoxaline Derivatives : Various derivatives, including 1-aryl-4-chloro-[1,2,4]triazolo[4,3-a]quinoxalines and 4-substituted-amino-[1,2,4]triazolo[4,3-a]quinoxalines, were synthesized and evaluated for antimicrobial and antifungal activity. Compounds showed potent antibacterial activity compared to standard tetracycline (Badran et al., 2003).
Anticonvulsant Activity
- Anticonvulsant Evaluation of Triazoles : A series of 3-substituted-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole derivatives were synthesized and evaluated for anticonvulsant activity. Compounds exhibited strong anticonvulsant activity and lower neurotoxicity, indicating potential as anticonvulsant agents (Cui et al., 2009).
Additional Applications
- Antimicrobial Activity of Quinoline and Chromene Derivatives : New quinolines and chromenes incorporating triazolopyrimidines were synthesized and evaluated for antimicrobial activities. Compounds exhibited significant antibacterial and antifungal activities (Abu‐Hashem & Gouda, 2017).
- Synthesis and Anticonvulsant Activity of 5-Phenyl-Triazoloquinolines : Novel 5-phenyl-triazoloquinoline derivatives were synthesized and showed significant anticonvulsant activities in the maximal electroshock (MES) test, indicating their potential as anticonvulsant agents (Guan et al., 2008).
特性
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3/c18-17(19,20)13-6-3-5-12(10-13)16-22-21-15-9-8-11-4-1-2-7-14(11)23(15)16/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOLBHBFJJJIIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=NN=C(N32)C4=CC(=CC=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-morpholinyl)-2-(3-pyridinyl)acetamide](/img/structure/B5521064.png)
![8-(isoquinolin-5-ylcarbonyl)-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5521077.png)
![6-(3-nitrophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5521085.png)
![N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]chromane-3-carboxamide](/img/structure/B5521098.png)

![N-[(3S*,4R*)-4-isopropyl-1-(6-methyl-2-phenyl-4-pyrimidinyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5521116.png)

![2-(4-benzyl-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[2-(4-methyl-1H-1,2,3-triazol-1-yl)ethyl]acetamide](/img/structure/B5521136.png)
![1-(2,4-dihydroxyphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5521139.png)
![4-{5-[(2-fluorobenzyl)thio]-1H-tetrazol-1-yl}benzoic acid](/img/structure/B5521147.png)
![4-[2-(difluoromethoxy)benzoyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5521149.png)
![2-({[3-(acetylamino)benzoyl]amino}methyl)-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5521150.png)
